molecular formula C4H6Br2O2 B146538 trans-2,3-Dibromo-2-butene-1,4-diol CAS No. 3234-02-4

trans-2,3-Dibromo-2-butene-1,4-diol

Cat. No.: B146538
CAS No.: 3234-02-4
M. Wt: 245.9 g/mol
InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
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Description

Chemical Identity:
trans-2,3-Dibromo-2-butene-1,4-diol (CAS 21285-46-1) is a brominated aliphatic diol with the molecular formula C₄H₆Br₂O₂ and a molecular weight of 245.90 g/mol . It is characterized by a trans-configuration across the double bond, as confirmed by its IUPAC name (2E)-2,3-dibromobut-2-ene-1,4-diol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol
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InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
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InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N
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Canonical SMILES

C(C(=C(CO)Br)Br)O
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Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O
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Molecular Formula

C4H6Br2O2
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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DSSTOX Substance ID

DTXSID3024942
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Molecular Weight

245.90 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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CAS No.

3234-02-4, 21285-46-1
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Melting Point

234 to 237 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of butene-1,4-diol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butene backbone. The reaction can be represented as follows:

HOCH2CH=CHCH2OH+Br2HOCH2C(Br)=C(Br)CH2OH\text{HOCH}_2\text{CH=CHCH}_2\text{OH} + \text{Br}_2 \rightarrow \text{HOCH}_2\text{C(Br)=C(Br)CH}_2\text{OH} HOCH2​CH=CHCH2​OH+Br2​→HOCH2​C(Br)=C(Br)CH2​OH

The reaction is usually conducted in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,3-Dibromo-2-butene-1,4-diol can undergo oxidation reactions to form aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding butene diol.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

trans-2,3-Dibromo-2-butene-1,4-diol exhibits significant herbicidal , fungicidal , and pesticidal properties. It serves as an effective agent in controlling various agricultural pests and diseases. A patent indicates its utility as an intermediate for the preparation of derivatives with similar biological activities, emphasizing its role in developing biocides and plant protection products .

Materials Science

The compound is instrumental in synthesizing fire-resistant materials . It can be reacted with dibasic acids (e.g., adipic acid, phthalic acid) to create fire-resistant polyester resins and polyurethane foams. These materials are vital in industries where fire safety is a priority .

Table: Fire-Resistant Material Synthesis

Reaction TypeReactantsProducts
Polyester FormationThis compound + Dibasic AcidFire-resistant Polyester Resins
Polyurethane FormationThis compound + DiisocyanateFire-resistant Polyurethane Foams

Organic Synthesis

In organic chemistry, this compound is utilized as a brominating agent in various synthesis reactions. It facilitates the formation of complex organic molecules through bromination processes . A notable study highlights its role in synthesizing oligomer bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate as a green corrosion inhibitor for mild steel .

Case Study 1: Corrosion Inhibition

A study published in the Indonesian Journal of Chemistry explored the conversion of PET waste into an oligomer using this compound. The resulting oligomer demonstrated efficacy as a corrosion inhibitor in acidic environments . This application not only showcases the compound's versatility but also contributes to sustainable practices by recycling plastic waste.

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of this compound revealed its effectiveness against specific weed species. The compound was tested in field conditions and showed promising results in reducing weed biomass without adversely affecting crop yield .

Biological Activity

trans-2,3-Dibromo-2-butene-1,4-diol, with the molecular formula C4_4H6_6Br2_2O2_2, is a halogenated organic compound notable for its diverse biological activities. This compound features two bromine atoms and two hydroxyl groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and industrial processes.

This compound is a crystalline solid that is soluble in water and alcohols. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC4_4H6_6Br2_2O2_2
Molecular Weight245.9 g/mol
AppearanceWhite crystalline powder
Melting Point113 - 117 °C
SolubilitySoluble in methanol

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups enable hydrogen bonding with biological targets, further influencing its biological effects.

Biological Applications

  • Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity. It has been studied for its potential use as a biocide due to its effectiveness against various bacteria and fungi .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, although further research is needed to elucidate the specific mechanisms involved .
  • Corrosion Inhibition : In industrial applications, this compound has been utilized as a corrosion inhibitor. A study demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments .

Study 1: Antimicrobial Efficacy

A study published in the Indonesian Journal of Chemistry explored the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent .

Study 2: Corrosion Inhibition

Another research article investigated the use of this compound as a green corrosion inhibitor derived from PET waste. The study highlighted its efficacy in reducing corrosion rates on mild steel surfaces when used in phosphoric acid solutions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
cis-2-butene-1,4-diol Hydroxylated alkeneLimited biological activity
2,3-Dibromo-1,4-butanediol Dibrominated alcoholModerate antimicrobial effects
trans-1,4-Dibromo-2-butene Dibrominated alkenePotential herbicidal properties

Comparison with Similar Compounds

Physical Properties :

  • Appearance : White to yellow crystalline powder .
  • Melting Point : 114°C .
  • Solubility : Water-soluble (10–50 mg/mL at 21°C) .

Synthesis :
The compound is synthesized via direct bromination of 2-butyne-1,4-diol in an aqueous medium at temperatures between −10°C and 100°C . This method, developed by General Aniline & Film Corp. (1972), offers a commercially viable route with high yields .

Comparison with Similar Compounds

Structural and Functional Analogues

(Z)-2,3-Dibromo-2-butene-1,4-diol

  • Structural Difference : Cis-configuration (Z-isomer) vs. trans-configuration.
  • Properties: Limited data available due to synthesis challenges, but cis-isomers generally exhibit lower thermal stability and altered reactivity .

2,3-Dibromopropan-1-ol (CAS 96-13-9)

  • Structure: Simpler monocyclic brominated alcohol.
  • Applications : Intermediate in organic synthesis; less specialized than trans-2,3-Dibromo-2-butene-1,4-diol .
  • Safety : Higher volatility and acute toxicity compared to this compound .

2,2-Bis(bromomethyl)propane-1,3-diol (CAS 3296-90-0)

  • Structure : Branched brominated diol with two bromomethyl groups.
  • Applications : Flame retardant in polyurethane foams; lacks the conjugated double bond present in this compound, reducing its utility in polymerization reactions .

Physical and Chemical Properties Comparison

Property This compound 2,3-Dibromopropan-1-ol 2,2-Bis(bromomethyl)propane-1,3-diol
Molecular Weight (g/mol) 245.90 217.87 307.85
Melting Point (°C) 114 −20 (liquid) 110–115
Boiling Point (°C) Not reported 205 Decomposes
Water Solubility 10–50 mg/mL Miscible Low
Reactivity Reacts with strong oxidizers Less reactive Stable under ambient conditions

Application-Specific Comparisons

Corrosion Inhibition

  • This compound : Used in oligomer-based inhibitors derived from PET waste, achieving >90% efficiency in 1 M H₃PO₄ .
  • Tetrabromobisphenol A (TBBPA): A common brominated flame retardant repurposed for corrosion inhibition but criticized for environmental persistence .

Biocidal Activity

  • This compound : Broad-spectrum activity against fungi and pests at low concentrations (0.1–1.0 ppm) .
  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (CAS 36483-57-5) : Narrower efficacy, primarily used as a wood preservative .

Q & A

Q. What are the optimized synthetic routes for trans-2,3-Dibromo-2-butene-1,4-diol, and how can purity be verified?

Methodological Answer:

  • Synthesis Optimization : The compound is typically synthesized via bromination of 2-butene-1,4-diol using bromine under controlled conditions. Key parameters include temperature (0–5°C to avoid side reactions) and stoichiometric control (2:1 Br₂:diol ratio). Reaction progress is monitored via TLC or GC-MS .
  • Purity Verification :
    • Melting Point : Confirm purity using melting point analysis (lit. 112–114°C) .
    • Spectroscopy : Use 1^1H NMR (δ 4.2–4.4 ppm for hydroxyl protons; δ 6.2 ppm for vinyl protons) and IR (broad O-H stretch at 3200–3400 cm⁻¹; C-Br at 550–650 cm⁻¹) .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR : Assign stereochemistry using 1^1H and 13^13C NMR. The trans-configuration is confirmed by coupling constants (J = 10–12 Hz for vinyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 246.90) to confirm molecular weight .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks (e.g., diol OH groups form intermolecular H-bonds) .

Q. Physical Properties Table

PropertyValueReference
Molecular Weight245.90 g/mol
Melting Point112–114°C
Density2.252 g/cm³
Solubility in Water1–5 g/100 mL (21°C)
Hazard ClassificationSkin Sensitizer (Category 1B)

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis under varying conditions?

Methodological Answer:

  • Parameter Screening : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and bromine addition rate. For example, refluxing in n-pentane vs. room-temperature stirring significantly alters product distribution .
  • Side Reaction Analysis : Monitor byproducts (e.g., dibrominated isomers) via GC-MS or HPLC. Adjust quenching protocols (e.g., rapid neutralization with Na₂S₂O₃) to suppress over-bromination .
  • Kinetic Studies : Perform time-resolved NMR to identify intermediates and optimize reaction time .

Q. What mechanistic insights explain its role in bromination reactions and corrosion inhibition?

Methodological Answer:

  • Bromination Reactions : Acts as a bromine donor in radical reactions. The vicinal dibromo groups undergo regioselective elimination, forming reactive intermediates for cross-coupling or cyclization .
  • Corrosion Inhibition : In phosphoric acid environments, the compound oligomerizes to form a protective film on mild steel. Evaluate efficacy via:
    • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance.
    • Weight Loss Tests : Immerse steel in 1 M H₃PO₄ with/without inhibitor (80–90% efficiency reported at 500 ppm) .

Q. How to address discrepancies in reported toxicity and ecological impact data?

Methodological Answer:

  • Toxicity Assays : Compare Ames test (mutagenicity) and Daphnia magna LC₅₀ data across studies. Note that WGK 3 classification indicates high aquatic toxicity .
  • Degradation Studies : Perform photolysis (UV/Vis) and hydrolysis (pH 4–9) experiments to assess persistence. GC-MS identifies degradation byproducts (e.g., debrominated diols) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability during storage—how to mitigate decomposition?

Methodological Recommendations:

  • Storage Conditions : Store at 0–4°C under inert atmosphere (Ar/N₂). Avoid exposure to light (UV degradation) .
  • Stability Monitoring : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Add stabilizers (e.g., BHT) if free radical degradation is observed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2,3-Dibromo-2-butene-1,4-diol
Reactant of Route 2
trans-2,3-Dibromo-2-butene-1,4-diol

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